

A Comparative Analysis of Rapid-Acting Antidepressants: Auvelity™ (Dextromethorphan-Bupropion) vs. Ketamine

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Compound of Interest

Compound Name: Antidepressant agent 8

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Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the rapid antidepressant effects of the novel oral agent Auvelity™ (designated here as **Antidepressant Agent 8** for comparative purposes) and the anesthetic agent ketamine. This analysis is supported by a review of preclinical and clinical experimental data.

The landscape of antidepressant treatment is undergoing a significant paradigm shift, moving beyond traditional monoaminergic modulators to agents that offer a more rapid onset of action. The discovery of the fast-acting antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has paved the way for the development of new therapies for major depressive disorder (MDD), particularly for patients with treatment-resistant depression. [1][2] One such novel therapeutic is Auvelity™, an oral combination of dextromethorphan and bupropion, which also targets the glutamatergic system.[3][4] This guide presents a comparative overview of these two agents, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes.

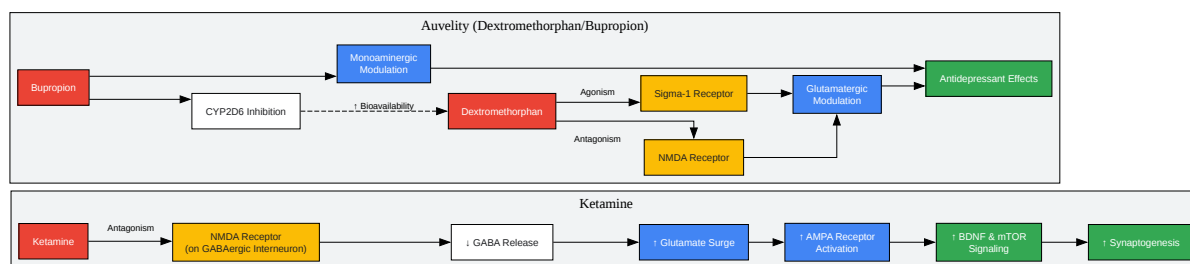
Mechanism of Action: A Tale of Two NMDA Receptor Modulators

Both Auvelity™ and ketamine exert their primary antidepressant effects through the modulation of the glutamatergic system, specifically by targeting the NMDA receptor. However, their

precise mechanisms and molecular interactions exhibit notable differences.

Ketamine, a non-competitive NMDA receptor antagonist, is thought to produce its rapid antidepressant effects by preferentially blocking NMDA receptors on GABAergic interneurons. [5][6] This disinhibits pyramidal neurons, leading to a surge in glutamate release.[5][6] The subsequent increase in α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation is a critical step that triggers downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.[7][8] This cascade ultimately leads to synaptogenesis and a reversal of stress-induced neuronal atrophy.[7]

Auvelity™ combines dextromethorphan, an NMDA receptor antagonist and sigma-1 receptor agonist, with bupropion, a norepinephrine-dopamine reuptake inhibitor that also potently inhibits the CYP2D6 enzyme.[3][9] The bupropion component is crucial as it significantly increases the bioavailability of dextromethorphan.[9] Dextromethorphan's antidepressant action is primarily attributed to its NMDA receptor antagonism, though its agonism at the sigma-1 receptor may also contribute.[2][4] While the precise downstream signaling of the dextromethorphan-bupropion combination is still under investigation, it is believed to modulate glutamatergic and monoaminergic pathways.[10]



[Click to download full resolution via product page](#)**Figure 1:** Simplified signaling pathways of Ketamine and Auvelity™.

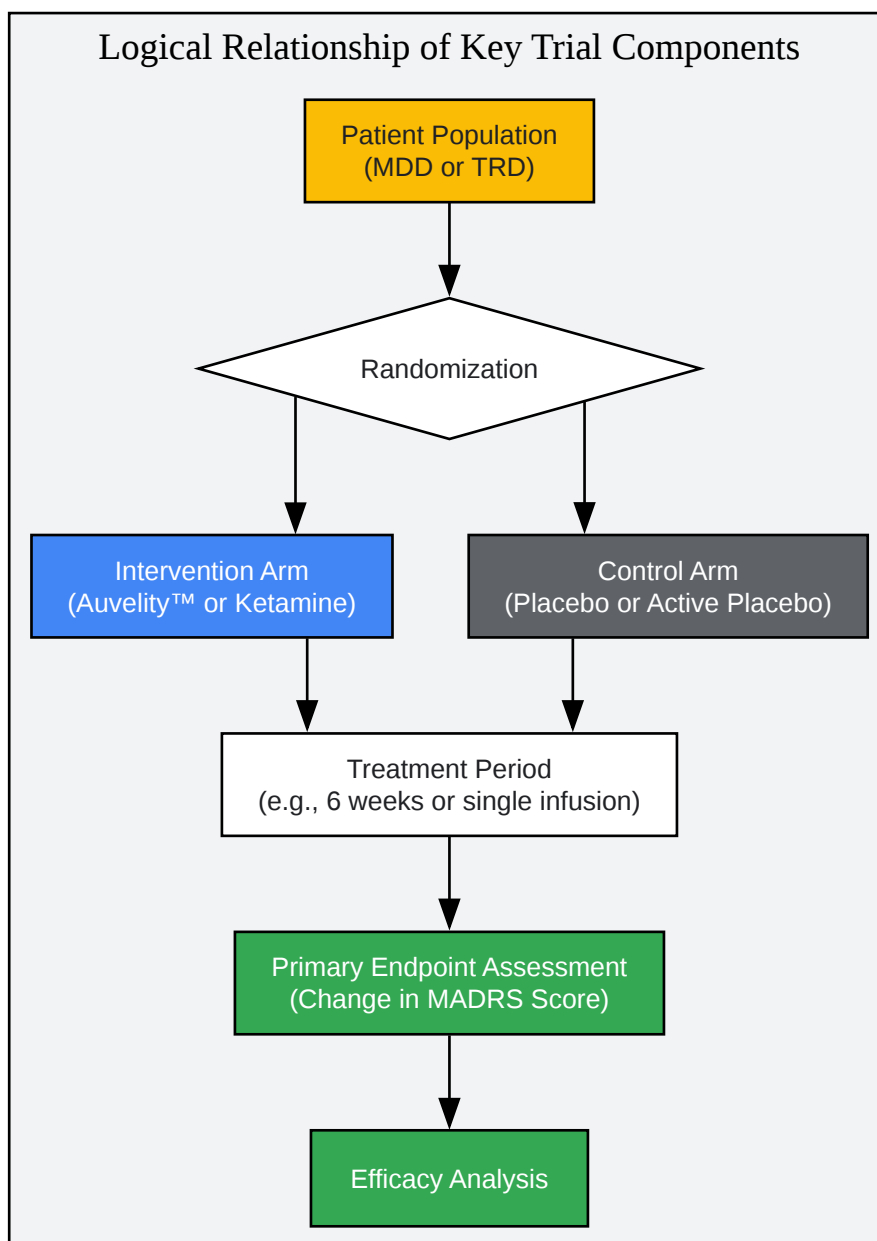
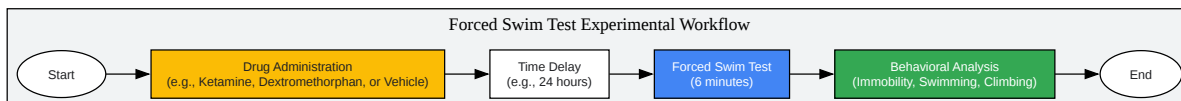
Preclinical Evidence: The Forced Swim Test

The forced swim test (FST) is a widely used preclinical model to assess antidepressant efficacy. In this test, rodents are placed in a cylinder of water from which they cannot escape. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Parameter	Dextromethorphan	Ketamine
Animal Model	Male Swiss Webster Mice[11]	Male C57BL/6J Mice[12]
Dosage	30 mg/kg, intraperitoneally (i.p.)[11]	10 mg/kg and 30 mg/kg, i.p. [12]
Primary Outcome	Immobility time in the FST[11]	Immobility and swimming behavior in the FST[12]
Key Findings	Significantly decreased immobility time without affecting locomotor activity.[11]	In chronically stressed mice, significantly decreased immobility and increased swimming behavior 24 hours post-injection.[12]

Experimental Protocol: Mouse Forced Swim Test

The protocol for the forced swim test is generally standardized.[13][14] Mice are individually placed in a transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 24-30°C) to a depth where they cannot touch the bottom.[13][14] The total test duration is typically 6 minutes, with the last 4 minutes being analyzed for behaviors such as immobility, swimming, and climbing.[11][13] Drug administration protocols vary depending on the compound being tested. For acute effects, drugs are often administered 30-60 minutes before the test. For sustained effects, as is relevant for rapid-acting antidepressants, the test is conducted at later time points, such as 24 hours after a single injection.[12]



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